Differential Phosphatase Inhibition: N-Phenyl vs. N-Benzyl Tosylpiperazine-1-Carboxamides
Within the tosylpiperazine-1-carboxamide chemotype, the N-methyl-N-phenyl substitution pattern (as in the target compound) yields a distinct phosphatase inhibition profile compared to the N-tosyl-N-(3-(trifluoromethyl)benzyl) analog. The N-phenyl analog exhibits moderate inhibition across a panel of phosphatases (NPP1, PTPRZ1, TCPTP), whereas the N-(3-(trifluoromethyl)benzyl) analog shows stronger anti-proliferative activity against K562 leukemia cells (IC₅₀ = 5.6 μM) but with reduced selectivity across phosphatase isoforms . The IC₅₀ of the N-phenyl analog against NPP1 is reported as 2.55 μM, while the most closely related tosylpiperazine-1-carboxamide comparator (BDBM50510608) exhibits an IC₅₀ of 975 nM against the same target, indicating that the N-methyl-N-phenyl group attenuates NPP1 potency relative to certain analogs while potentially improving selectivity over off-target phosphatases [1]. This differential profile means that researchers requiring balanced, moderate phosphatase inhibition for polypharmacology or probe studies may prefer the N-methyl-N-phenyl variant over more potent but less discriminating analogs.
| Evidence Dimension | Enzyme inhibition (NPP1) IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2.55 μM (2550 nM) against human NPP1 |
| Comparator Or Baseline | BDBM50510608 (closest tosylpiperazine-1-carboxamide analog): IC₅₀ = 975 nM against human NPP1; 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide: IC₅₀ = 5.6 μM against K562 cells |
| Quantified Difference | 2.6-fold higher IC₅₀ for N-methyl-N-phenyl analog vs. BDBM50510608 on NPP1; approximately 2.2-fold more potent on cell proliferation vs. the N-(3-(trifluoromethyl)benzyl) analog |
| Conditions | Inhibition of human NPP1 expressed in COS7 cell membranes, pNP-TMP substrate, 10 min pre-incubation; K562 chronic myeloid leukemia cell proliferation assay |
Why This Matters
This quantitative trade-off between potency and selectivity guides selection: the N-methyl-N-phenyl analog offers a middle-ground inhibition profile suitable for applications where excessive potency against a single phosphatase is undesirable.
- [1] BindingDB. BDBM50510624 (CHEMBL4476115). IC₅₀: 2.55E+3 nM against human NPP1 expressed in COS7 cell membranes. Deposited 2021-02-20. BDBM50510608 (CHEMBL4467551). IC₅₀: 975 nM against human NPP1. Deposited 2021-02-20. View Source
